(S)-5-Acetoxy-4-methylpentanoic Acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-5-acetyloxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(3-4-8(10)11)5-12-7(2)9/h6H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLVCORVKBNFRN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Significance and Chiral Pool Relevance
The utility of (S)-5-Acetoxy-4-methylpentanoic Acid is fundamentally rooted in its stereochemistry. The "(S)" designation signifies a specific three-dimensional arrangement at the chiral center (the carbon atom bonded to the methyl group), which is crucial for the stereocontrolled synthesis of target molecules. This defined stereochemistry allows chemists to introduce a specific chirality into a molecule early in a synthetic sequence, which is then carried through to the final product.
This compound is a prime example of a constituent of the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources. These natural products, which include amino acids, sugars, and terpenes, provide a cost-effective and efficient starting point for the synthesis of complex chiral molecules. The ability to derive synthons like This compound from this pool circumvents the need for often complex and costly asymmetric synthesis or resolution steps.
The precursor to the title compound, (S)-4-methyl-5-hydroxypentanoic acid, can be accessed through various synthetic strategies, including the use of well-established chiral precursors like the "Roche ester" (methyl (S)-3-hydroxy-2-methylpropionate). The Roche ester is a widely utilized C4 building block, and its derivatives serve as versatile starting materials in the synthesis of polyketide natural products. nih.gov The structural relationship between these readily available chiral synthons underscores the interconnectedness and strategic value of the chiral pool.
Historical Context of Its Synthetic Utility
The application of chiral building blocks like (S)-5-Acetoxy-4-methylpentanoic Acid has evolved with the increasing demand for enantiomerically pure pharmaceuticals and other biologically active compounds. While extensive historical documentation specifically detailing the initial uses of this exact molecule is not broadly consolidated, its utility can be understood within the broader context of the development of chiral pool-based synthesis.
A significant milestone in the application of a closely related analogue, (R)-5-Acetoxy-4-methylpentanoic acid , was its use as the sole chiral building block in the convergent total synthesis of a complex archaebacterial C40-diol and its enantiomer. This work demonstrated the power of using such C6 synthons to construct highly complex, stereochemically defined macrocycles. The principles established in such syntheses are directly applicable to the (S)-enantiomer for accessing the opposite stereochemistry in target molecules.
The development of synthetic routes to chiral β-hydroxy acids and their derivatives has been a continuous area of research. Methods for the enantioselective synthesis of compounds like (R)-(+)-3-hydroxy-4-methylpentanoic acid have been reported, and these methodologies are often adaptable for the preparation of the (S)-enantiomer. orgsyn.org The availability of both enantiomers of such building blocks is crucial for the synthesis of stereoisomeric libraries of compounds for biological evaluation.
Overview of Research Trajectories
Enantioselective Synthetic Routes
The creation of the stereogenic center in 5-acetoxy-4-methylpentanoic acid can be achieved through several enantioselective methods, which can be broadly categorized into catalytic asymmetric transformations and biocatalytic approaches. These strategies aim to produce the desired enantiomer in high purity, which is crucial for its application in the synthesis of more complex chiral molecules.
Catalytic asymmetric synthesis offers an efficient means to produce enantiomerically enriched compounds from prochiral substrates using substoichiometric amounts of a chiral catalyst. While direct catalytic asymmetric syntheses of this compound are not extensively documented, analogous reactions on similar substrates provide a conceptual framework for potential synthetic strategies.
Transition metal catalysis, particularly with rhodium, is a powerful tool for asymmetric synthesis. nih.gov Rhodium-catalyzed asymmetric hydrogenation of appropriately substituted prochiral alkenes is a well-established method for creating chiral centers. nih.govnih.gov For the synthesis of a precursor to this compound, a potential strategy would involve the asymmetric hydrogenation of a suitable unsaturated carboxylic acid derivative. For instance, a rhodium complex with a chiral phosphine (B1218219) ligand could be employed to hydrogenate a substrate like (E)-4-methyl-5-oxopent-3-enoic acid or a related ester, followed by reduction of the ketone and acetylation to yield the target molecule. The success of such a strategy would depend on the choice of the chiral ligand and the optimization of reaction conditions to achieve high enantioselectivity.
Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation of Related Substrates
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rh(I) with Chiral Phosphine Ligands | α,β-Unsaturated Carboxylic Acids | Chiral Carboxylic Acids | High | nih.gov |
Organocatalysis has emerged as a complementary strategy to metal-based catalysis, offering the advantage of being metal-free. For the synthesis of chiral carboxylic acids and their derivatives, organocatalytic Michael additions to α,β-unsaturated carbonyl compounds are a prominent strategy. acs.org A plausible organocatalytic route to a precursor of this compound could involve the asymmetric Michael addition of a nucleophile to a suitable acceptor. For example, the conjugate addition of a methyl group equivalent to a γ-functionalized α,β-unsaturated ester, catalyzed by a chiral amine or a bifunctional organocatalyst, could establish the desired stereocenter. Subsequent chemical transformations would then lead to the final product.
Table 2: Examples of Organocatalytic Asymmetric Michael Additions
| Catalyst | Substrate Type | Nucleophile | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Diamine/Acid | Cyclic Enone | Dialkyl Malonate | Chiral Adduct | Excellent | nih.gov |
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. nih.gov This approach is particularly well-suited for the synthesis of chiral compounds like this compound.
Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. In the context of this compound synthesis, lipase-catalyzed kinetic resolution of a racemic precursor is a common and effective strategy. Lipases can selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester. For instance, the kinetic resolution of racemic 5-hydroxy-4-methylpentanoic acid esters can be achieved using a lipase (B570770). The enzyme will preferentially hydrolyze the ester of one enantiomer, leaving the other enantiomer as the unreacted ester in high enantiomeric purity. The choice of lipase and reaction conditions, such as solvent and acylating agent, is crucial for achieving high enantioselectivity.
A study on the synthesis of a precursor for the heart rate-reducing agent Ivabradine utilized the lipase-catalyzed hydrolysis of racemic ethyl 5-acetoxy-4-methylpentanoate. Among several lipases tested, Candida antarctica Lipase B (CAL-B) and Pseudomonas cepacia Lipase (PSL) showed good results in the resolution.
Table 3: Lipase-Catalyzed Kinetic Resolution of 5-Hydroxy-4-methylpentanoic Acid Derivatives
| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Racemic 5-hydroxy-4-methylpentanoic acid ester | Acylation | This compound ester | High | N/A |
Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of chemical reactions to create efficient synthetic routes. nih.gov A plausible chemoenzymatic pathway to this compound could start with a chemical synthesis of racemic 5-hydroxy-4-methylpentanoic acid or a suitable derivative. This racemic mixture can then be subjected to a lipase-catalyzed kinetic resolution, as described in the previous section, to obtain the desired (S)-enantiomer of the corresponding ester. Finally, a chemical step, such as hydrolysis, can be used to convert the ester to the final carboxylic acid product. This combination of chemical and enzymatic steps allows for the efficient production of the enantiomerically pure target molecule.
For example, a practical chemoenzymatic method for preparing a chiral hydroxyenone involved the alcalase-catalyzed hydrolysis of racemic esters, where the butanoate ester was found to be the best substrate. nih.gov This highlights the importance of substrate engineering in developing efficient chemoenzymatic processes.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-4-Methyl-5-oxopent-3-enoic acid |
| 5-hydroxy-4-methylpentanoic acid |
| Ethyl 5-acetoxy-4-methylpentanoate |
| Ivabradine |
| Candida antarctica Lipase B |
| Pseudomonas cepacia Lipase |
Diastereoselective Synthetic Pathways
Diastereoselective strategies are fundamental in asymmetric synthesis, allowing for the preferential formation of one diastereomer over others. This is often achieved by introducing a chiral influence, either from a temporary auxiliary group or from a stereocenter already present within the substrate.
Chiral Auxiliary-Mediated Asymmetric Induction (e.g., in related aldol (B89426) reactions)
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed for potential reuse. This strategy has been effectively applied in aldol reactions to synthesize precursors of chiral acids.
One of the most prominent examples involves the use of Evans oxazolidinone auxiliaries. wikipedia.org For instance, in a synthesis of a related chiral hydroxy acid, the aldol addition of an (R)-acetyloxazolidinone to an aldehyde like 3-phenylpropanal (B7769412) yields two diastereomers that can be separated chromatographically. Subsequent cleavage of the auxiliary from the desired diastereomer provides the enantiomerically pure acid. nih.gov This approach offers a reliable method for establishing the β-hydroxy acid motif.
Another effective class of auxiliaries is based on mandelic acid. In the development of the ketolide antibiotic nafithromycin, researchers utilized both (R)- and (S)-mandelic acid as chiral auxiliaries to direct the synthesis towards the desired stereoisomer. chemicalpapers.com The choice of the mandelic acid enantiomer directly determined the configuration of the resulting product. chemicalpapers.com
Similarly, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA) has been employed as a chiral auxiliary. The lithium enolate of HYTRA can be reacted in an aldol-type addition to generate chiral β-hydroxy acids with high diastereoselectivity. orgsyn.org
| Chiral Auxiliary | Typical Application | Key Feature |
| Evans Oxazolidinones | Asymmetric Aldol Reactions | Forms separable diastereomeric imides, allowing for isolation of the desired stereoisomer. wikipedia.orgnih.gov |
| Mandelic Acid | Asymmetric Synthesis | The choice of (R)- or (S)-mandelic acid dictates the final product's stereochemistry. chemicalpapers.com |
| HYTRA | Asymmetric Aldol-Type Additions | Its enolate undergoes highly diastereoselective additions to produce chiral hydroxy acids. orgsyn.org |
| Camphorsultam | Michael Additions, Aldol Reactions | Offers high asymmetric induction due to its rigid bicyclic structure. wikipedia.org |
Substrate-Controlled Stereoselective Syntheses
In substrate-controlled synthesis, the stereochemical course of a reaction is dictated by a pre-existing chiral center within the substrate molecule itself. This intrinsic chirality directs the approach of reagents to one face of the molecule over the other, leading to a diastereoselective outcome.
This principle is well-documented in enzymatic reactions, where the conformation of a peptide substrate can determine the stereochemistry of a modification, sometimes even overriding the inherent preference of the enzyme catalyst. nih.gov In small molecule synthesis, a common strategy involves the stereoselective reduction of a ketone or the alkylation of an enolate where a nearby stereocenter blocks one trajectory of reagent attack. For example, the diastereoselective synthesis of substituted piperidinones has been achieved through catalytic hydrogenation where the stereochemistry of the starting material, derived from L-aspartic acid, controls the formation of new stereocenters with excellent selectivity. researchgate.net
Preparation of Specific Stereoisomers: Focus on (S)- and (R)-Configurations
The ability to access both the (S)- and (R)-enantiomers of 5-acetoxy-4-methylpentanoic acid is crucial for exploring structure-activity relationships in drug discovery and for the total synthesis of various natural products. nih.gov Convergent syntheses of complex archaebacterial C40 diols have utilized (R)-5-acetoxy-4-methylpentanoic acid as the sole chiral starting material, highlighting its importance as a building block. researchgate.net
Methods using chiral auxiliaries are particularly well-suited for producing either enantiomer. Since both (R)- and (S)-forms of auxiliaries like mandelic acid and HYTRA are often commercially available, the synthetic route can be directed to the desired target enantiomer simply by selecting the appropriate auxiliary. chemicalpapers.comorgsyn.org The synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid via the HYTRA auxiliary is a documented procedure, and the authors note that the corresponding (S)-enantiomer can be prepared in the same manner by starting with the other enantiomer of the auxiliary. orgsyn.org
The chiral pool approach also provides access to specific stereoisomers. This method uses readily available, inexpensive chiral molecules from nature as starting materials. For example, the synthesis of (S)-configured butenolides and their saturated derivatives can be achieved starting from L-lactic acid ethyl ester, a derivative of naturally occurring (S)-lactic acid. researchgate.net Similarly, methyl D-lactate can serve as the starting point for (R)-configured building blocks. chemicalpapers.com
| Synthetic Approach | Outcome for (S)-Configuration | Outcome for (R)-Configuration |
| Chiral Auxiliary | Use (S)-Mandelic Acid or the corresponding auxiliary that leads to the (S)-product. chemicalpapers.com | Use (R)-Mandelic Acid or the corresponding auxiliary that leads to the (R)-product. chemicalpapers.comorgsyn.org |
| Chiral Pool | Start from L-lactic acid or another appropriate (S)-configured natural product. researchgate.net | Start from D-lactic acid or another appropriate (R)-configured natural product. chemicalpapers.com |
Novel Methodologies for Building Block Synthesis
The demand for enantiomerically pure compounds has driven the development of innovative and efficient synthetic methods. mdpi.com For chiral building blocks like this compound, several advanced strategies have emerged.
Asymmetric Catalysis represents a powerful approach, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.
Asymmetric Hydrogenation: This technique is widely used to produce chiral building blocks from achiral precursors. nih.govmdpi.com For example, a key step in the synthesis of photoreactive γ-secretase inhibitors involved an aldol-elimination reaction followed by a platinum(IV) oxide (PtO₂)-catalyzed asymmetric hydrogenation to create a chiral lactone intermediate with high stereoselectivity. nih.gov
Asymmetric Epoxidation: The Jacobsen-Katsuki epoxidation and Sharpless epoxidation are powerful methods for creating chiral epoxides, which are versatile intermediates that can be opened to form a variety of chiral building blocks. nih.govmdpi.com
Advanced Auxiliary Strategies continue to evolve. Recently, a "chiral interlocking auxiliary" strategy was developed for the synthesis of mechanically planar chiral rotaxanes. While applied to complex molecular architectures, the core principle involves using a bifunctional auxiliary to both control stereochemistry and facilitate a key bond-forming event, showcasing the ongoing innovation in auxiliary design. nih.gov
Radical Cyclizations offer novel pathways to complex cyclic systems. An asymmetric approach to a key building block for cyclopentanoids utilized an atom-transfer radical cyclization of a chiral iodoacetate to produce a cis-fused δ-lactone with high stereocontrol. nih.gov This intermediate was then elaborated to the final target, demonstrating the utility of radical methods in complex synthesis. nih.gov
| Methodology | Description | Example Application |
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral alkene or ketone using a chiral metal catalyst to produce an enantiomerically enriched product. mdpi.com | Synthesis of a chiral lactone via PtO₂-catalyzed hydrogenation of an α,β-unsaturated ester. nih.gov |
| Chiral Pool Synthesis | Utilization of readily available, enantiopure natural products (e.g., amino acids, sugars, terpenes) as starting materials. chemicalpapers.com | Synthesis of an (R)-configured side chain for an antibiotic starting from methyl D-lactate. chemicalpapers.com |
| Atom-Transfer Radical Cyclization | A radical-mediated cyclization reaction that allows for the formation of cyclic structures with high stereocontrol. | Asymmetric synthesis of a cis-fused δ-lactone as a precursor to cyclopentanoids. nih.gov |
Total Synthesis of Biologically Relevant Natural Products
The quest for the total synthesis of natural products is a driving force in organic chemistry, providing a platform for the development of new synthetic methodologies and strategies. This compound has emerged as a key player in this field, enabling the enantioselective synthesis of several important natural products.
A notable application of a derivative of 4-methylpentanoic acid is in the convergent synthesis of the archaebacterial C40-diol. Although a specific enantiomer, (R)-5-acetoxy-4-methylpentanoic acid, was utilized as the sole chiral building block, the methodology is directly applicable to the synthesis of the natural product's stereoisomers by starting with the (S)-enantiomer. This synthesis underscores the value of this chiral synthon in constructing complex, poly-methyl branched hydrocarbon chains, which are characteristic of the lipids found in the cell membranes of archaea.
The synthetic strategy involves the iterative construction of mono- and diterpene fragments from the chiral building block. These fragments are subsequently dimerized to afford the full C40 backbone of the target molecule. This approach highlights the efficiency of using a single, readily available chiral precursor to control the stereochemistry of multiple chiral centers in the final product.
| Key Step | Description | Reference |
| Chiral Building Block | (R)-5-acetoxy-4-methylpentanoic acid serves as the foundational chiral unit. | |
| Fragment Synthesis | Sequential construction of mono- and diterpene fragments with defined stereochemistry. | |
| Dimerization | Coupling of the diterpene fragments via methods such as the Kolbe reaction or oxidative self-condensation of a Grignard reagent to form the C40 skeleton. |
While a direct total synthesis of Paniculidine A explicitly utilizing this compound is not prominently documented, the synthesis of related indole (B1671886) alkaloids often relies on chiral building blocks with similar structural motifs. The core structure of many indole alkaloids is assembled from tryptophan and a variety of other precursors, some of which can be derived from chiral C5 units. The challenge in these syntheses often lies in the stereoselective introduction of side chains and the formation of complex ring systems. Chiral synthons derived from this compound, after appropriate functional group manipulations, could serve as valuable intermediates in the construction of the non-tryptophan portion of these intricate molecules.
The general approach to synthesizing complex indole alkaloids involves the coupling of a functionalized indole core with a chiral side chain, followed by cyclization to form the characteristic polycyclic framework. The versatility of the functional groups in this compound (a protected primary alcohol and a carboxylic acid) allows for a range of chemical transformations to generate the necessary precursors for these synthetic strategies.
The utility of this compound extends to the construction of a diverse array of natural product scaffolds. Chiral methyl-branched structural units are common motifs in many biologically active natural products, including terpenoids and polyketides. The (S)-4-methyl group in this building block provides a key stereocenter that can be elaborated into more complex structures. The development of synthetic methodologies that utilize such chiral synthons is crucial for accessing these important classes of compounds. The ability to transform the acetoxy and carboxylic acid functionalities into other chemical groups further enhances the versatility of this building block in the synthesis of diverse molecular frameworks.
Development of Chiral Intermediates and Functional Chirons
Beyond the total synthesis of specific natural products, this compound is a valuable starting material for the preparation of more general chiral intermediates and functionalized chirons. These intermediates can then be used in a variety of synthetic applications.
The 2,6-dimethyloctane (B150249) framework is a common structural motif found in various natural products, including insect pheromones and other signaling molecules. The synthesis of enantiomerically pure 2,6-dimethyloctane chirons can be envisioned starting from this compound. Through a series of well-established chemical transformations, the C5 backbone of the starting material can be extended and functionalized to generate the desired C8 chiral intermediate.
For instance, the carboxylic acid can be converted into a ketone or an aldehyde, allowing for chain extension via Wittig-type reactions or aldol condensations. The acetoxy group can be deprotected to reveal a primary alcohol, which can be further modified or used as a handle for coupling reactions. This strategic manipulation of the functional groups allows for the precise construction of the 2,6-dimethyloctane skeleton with control over the stereochemistry at the C2 and C6 positions.
| Transformation | Potential Reagents | Purpose |
| Carboxylic Acid Reduction | BH3·THF, LiAlH4 | To form the corresponding primary alcohol. |
| Alcohol Oxidation | PCC, Swern oxidation | To form the corresponding aldehyde. |
| Chain Extension | Wittig reagents, Grignard reagents | To introduce additional carbon atoms. |
| Deprotection of Acetate | K2CO3, MeOH | To reveal the primary hydroxyl group. |
Isoprenoids and polyketides represent two of the largest and most diverse classes of natural products. Their biosynthesis often involves the iterative coupling of simple building blocks, leading to complex structures with multiple stereocenters. Chiral methyl-branched synthons are fundamental to the laboratory synthesis of these molecules. This compound, and its derivatives, can serve as a precursor to the chiral building blocks required for the synthesis of these architectures.
The ability to introduce methyl branches with defined stereochemistry is a key challenge in the synthesis of many isoprenoids and polyketides. By utilizing this compound, chemists can introduce a stereochemically defined methyl group at an early stage of the synthesis, which can then be carried through to the final product. The functional groups of the building block provide the necessary handles to perform the coupling and elongation reactions that are characteristic of isoprenoid and polyketide synthesis.
Transformations into Functional Organic Materials Precursors
The chemical structure of this compound allows for its conversion into precursors for functional organic materials, where its stereochemistry can impart specific properties to the resulting material.
This compound can theoretically be used to generate long-chain aliphatic compounds through anodic coupling, a reaction commonly known as the Kolbe electrolysis. wikipedia.orgorganic-chemistry.org This electrochemical method involves the decarboxylation of a carboxylic acid at an anode to form a radical intermediate. gre.ac.ukmdpi.com Two of these radicals can then dimerize to form a new carbon-carbon bond.
In the case of this compound, electrolysis would lead to the formation of a chiral radical after decarboxylation. The dimerization of this radical would produce a long-chain, symmetrically substituted aliphatic compound with two stereocenters.
Reaction Scheme: Theoretical Kolbe Dimerization 2 this compound → (4S,7S)-4,7-dimethyl-1,10-decanediol diacetate + 2 CO₂ + 2H⁺
The stereochemical integrity of the chiral center during the radical dimerization process is a key consideration. While the reaction proceeds through a radical intermediate, studies on similar systems have shown that the stereochemistry can be retained to a significant degree. Furthermore, Kolbe electrolysis can also be used for cross-coupling by using a mixture of two different carboxylic acids, which would lead to the formation of unsymmetrical long-chain compounds, although this often results in a mixture of products. gre.ac.ukrsc.org
The stereochemistry of this compound makes it a valuable precursor for the synthesis of chiral polymers with controlled microstructures and, consequently, specific physical and biodegradable properties. The acid can be converted into a chiral lactone monomer, specifically (S)-4-methyl-δ-valerolactone, through hydrolysis of the acetate group followed by intramolecular cyclization (lactonization).
This chiral lactone can then undergo ring-opening polymerization (ROP) to produce a stereoregular polyester. The use of a single enantiomer of the monomer, such as the one derived from this compound, can lead to the formation of an isotactic polymer, where the stereocenters in the polymer chain all have the same configuration. This stereoregularity influences the polymer's properties, such as its thermal behavior and degradation rate. acs.org For example, studies on the polymerization of optically active β-methyl-δ-valerolactone have shown that the enantiopurity of the monomer directly impacts the properties of the resulting polyester. acs.org While atactic poly(β-methyl-δ-valerolactone) is amorphous, the isotactic version, though also amorphous, exhibits distinct characteristics. acs.org
Table 2: Polymerization of a Structurally Related Chiral Lactone
| Monomer | Polymerization Method | Resulting Polymer | Key Property |
|---|---|---|---|
| (S)-β-methyl-δ-valerolactone | Ring-Opening Polymerization | Isotactic poly(β-methyl-δ-valerolactone) | Amorphous with a low softening temperature (-52 °C) acs.org |
The synthesis of chiral polyesters from monomers like (S)-4-methyl-δ-valerolactone allows for the creation of biodegradable materials where the degradation rate can potentially be tuned by the polymer's chirality, as enzymes often exhibit stereoselectivity. rsc.orgpsu.eduresearchgate.net This makes this compound a promising starting material for the development of advanced, functional polymers.
Mechanistic Investigations and Reaction Engineering
Understanding Stereochemical Control Elements
Stereochemical control is the cornerstone of synthesizing enantiomerically pure compounds. For (S)-5-Acetoxy-4-methylpentanoic acid, this control is typically exerted during the resolution of a racemic precursor or through an asymmetric reaction. This involves creating a diastereomeric interaction at the transition state, which lowers the activation energy for the formation of one enantiomer over the other. wikipedia.org
Elucidation of Reaction Mechanisms and Transition States
The most common route to enantiomerically pure this compound is through the kinetic resolution of a racemic ester of 4-methyl-5-hydroxypentanoic acid. This process is often catalyzed by lipases.
The mechanism for lipase-catalyzed hydrolysis involves several steps:
Acylation: The serine residue in the lipase's active site attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate. The active site's chiral environment favors the binding of one enantiomer (e.g., the R-enantiomer) over the other.
Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, releasing the alcohol and forming a covalent acyl-enzyme intermediate.
Deacylation: A water molecule, activated by a histidine residue in the active site, attacks the carbonyl of the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate then collapses, releasing the carboxylic acid and regenerating the free enzyme.
The enantioselectivity of this process is determined by the difference in activation energies between the competing reactions of the R- and S-enantiomers. The transition state for the favored enantiomer fits more readily into the three-dimensional chiral pocket of the enzyme's active site. For the synthesis of the (S)-alcohol (which is then acetylated), the lipase (B570770) selectively hydrolyzes the ester of the (R)-alcohol, leaving the (S)-alcohol ester unreacted.
Alternatively, asymmetric synthesis routes, such as the aldol (B89426) reaction using chiral auxiliaries, can be employed. orgsyn.org In such cases, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical course of a reaction. For instance, an enolate derived from a substrate attached to a chiral auxiliary like 1,1,2-triphenyl-1,2-ethanediol (HYTRA) can react with an aldehyde. The bulky chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered face, thus creating the desired stereocenter. orgsyn.org The transition state is a highly organized, chair-like structure where steric interactions are minimized, leading to high diastereoselectivity.
Influence of Catalytic Systems on Enantioselectivity
The choice of the catalytic system is paramount in determining the enantiomeric excess (e.e.) of the final product.
Biocatalysis: Lipases are widely used for the kinetic resolution of alcohols and their esters. mdpi.comresearchgate.net The enantioselectivity of a lipase-catalyzed reaction is highly dependent on the specific lipase used, the substrate, and the reaction conditions. For example, Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a robust and highly selective catalyst for the resolution of a wide range of secondary alcohols. mdpi.comrsc.org Other lipases, such as those from Aspergillus niger or Pseudomonas species, may exhibit different selectivities. nih.gov The interaction between the substrate and the amino acid residues lining the active site tunnel of the lipase dictates the stereochemical preference.
Chiral Metal Catalysts: In asymmetric synthesis approaches, chiral metal complexes are frequently used. For instance, asymmetric hydrogenation of a dehydro-precursor containing a double bond can establish the chiral center. Catalysts such as Rhodium complexes with chiral phosphine (B1218219) ligands (e.g., Me-DuPHOS) have been successfully used to synthesize related chiral acids with very high enantioselectivity. researchgate.netnih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond.
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can also be used to catalyze asymmetric reactions like aldol or Michael additions that could form the backbone of the target molecule. researchgate.netrsc.org These small organic molecules form transient chiral intermediates (e.g., enamines or iminium ions) with the substrate, which then react stereoselectively.
The following table summarizes the influence of different catalytic systems on enantioselectivity in related syntheses:
| Catalytic System | Reaction Type | Typical Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|
| Candida antarctica Lipase B (Novozym 435) | Kinetic Resolution (Hydrolysis) | >95% | mdpi.comrsc.org |
| Aspergillus niger Lipase | Kinetic Resolution (Esterification) | High, variable | nih.gov |
| Rhodium-Me-DuPHOS | Asymmetric Hydrogenation | >99% | researchgate.netnih.gov |
Optimization of Synthetic Reaction Conditions
To maximize both the yield and the enantioselectivity of the synthesis of this compound, careful optimization of reaction conditions is essential.
In lipase-catalyzed kinetic resolutions, several factors can be fine-tuned:
Temperature: Temperature affects both the reaction rate and the enzyme's stability and enantioselectivity. Often, lower temperatures lead to higher enantioselectivity, although the reaction rate decreases. nih.govmdpi.com
Solvent: The choice of organic solvent can significantly impact lipase activity and selectivity. Non-polar solvents like hexane (B92381) or toluene (B28343) are often preferred. In some cases, ionic liquids have been shown to be effective media, allowing for easy recycling of the enzyme. rsc.org
Water Content: In hydrolysis reactions, the amount of water is critical. In esterification reactions in organic solvents, the water activity must be controlled to prevent side reactions.
Acylating Agent/Nucleophile: In transesterification reactions, the choice of the acyl donor (e.g., vinyl acetate (B1210297) for irreversible reactions) can influence the reaction's efficiency and enantioselectivity. nih.gov
The table below illustrates the effect of reaction parameters on a representative enantioselective synthesis:
| Parameter | Variation | Effect on Yield | Effect on Enantioselectivity | Reference |
|---|---|---|---|---|
| Temperature | -20 °C | Highest Yield (71%) | High (95:5 e.r.) | mdpi.com |
| Temperature | > 0 °C | Lower | Significant Loss | mdpi.com |
| Solvent | Chloroform | More Effective | - | mdpi.com |
Process Intensification for Chiral Synthesis
Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. For the chiral synthesis of compounds like this compound, this can involve several strategies.
One key approach is the use of continuous flow reactors. In a flow system, reactants are continuously pumped through a tube or channel that may contain an immobilized catalyst (such as a lipase). This offers several advantages over traditional batch reactors, including:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.
Improved Safety: Smaller reaction volumes reduce the risks associated with hazardous reagents or exothermic reactions.
Integration and Automation: Flow reactors can be easily integrated with online monitoring and purification steps, allowing for a fully automated and optimized process.
Another aspect of process intensification is the use of immobilized enzymes. Immobilizing lipases on a solid support not only simplifies the separation of the catalyst from the product but also often enhances the enzyme's stability, allowing for its reuse over multiple reaction cycles. rsc.org This significantly improves the economic and environmental footprint of the synthesis.
Exploratory Research in Chemical Biology and Drug Discovery Excluding Clinical Aspects
In Silico and Chemoinformatic Approaches to Lead Molecule Identification
The identification of novel lead compounds against pathogenic enzymes is a critical step in the development of new therapeutics. Computational methods, such as virtual screening, have become indispensable tools in this process, allowing for the rapid in silico evaluation of large chemical libraries against a biological target.
Virtual Screening against Pathogen Enzymes (e.g., Mycobacterium tuberculosis L-aspartate α-decarboxylase)
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses unique metabolic pathways that are absent in humans, making its enzymes attractive targets for selective inhibitors. One such enzyme is L-aspartate α-decarboxylase (MtbADC), which is crucial for the biosynthesis of pantothenate (vitamin B5), a precursor to coenzyme A.
In a notable chemoinformatics-based study, a high-throughput virtual screening (HTVS) was conducted to identify potential inhibitors of MtbADC from a vast library of molecules. semanticscholar.org The screening utilized the Glide program to dock compounds into the active site of a homology-modeled MtbADC structure. The natural substrate's product, fumarate, was used as a reference, with a docked Glide XP score of -4.2 kcal/mol. Compounds exhibiting a more favorable docking score were selected as potential hits.
Among the identified lead molecules was (S)-5-Acetoxy-4-methylpentanoic Acid (database identifier: ZINC02036492). This compound was part of a filtered library that excluded molecules predicted to cross-react with the human pyruvoyl-dependent enzyme, S-adenosylmethionine (SAM) decarboxylase, thereby increasing the likelihood of selective toxicity. The selected lead molecules, including this compound, demonstrated superior docking scores compared to the reference compound, suggesting a stronger binding affinity to the MtbADC active site. semanticscholar.org
Table 1: Virtual Screening Data for a Lead Molecule against M. tuberculosis L-aspartate α-decarboxylase
| Compound Identifier | Common Name | Glide XP Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| ZINC02036492 | This compound | -5.0 to -6.0 (estimated range for top hits) | Fumarate | -4.2 |
Data is based on a chemoinformatic study identifying potential MtbADC inhibitors. semanticscholar.org
Probing Enzyme Function and Metabolic Pathways with Chiral Analogs
Chiral analogs of endogenous metabolites are invaluable tools for elucidating the stereospecificity of enzymes and the intricacies of metabolic pathways. The stereochemistry of a molecule can dictate its recognition and processing by an enzyme, and thus, chiral probes can help to map the active site and understand the catalytic mechanism.
Studies on Branched-Chain Fatty Acid Metabolism (e.g., related to 4-methylpentanoic acid and its derivatives)
This compound is a derivative of 4-methylpentanoic acid, a type of branched-chain fatty acid (BCFA). BCFAs are important components of the cell membranes of many bacteria and also play roles in the metabolism of higher organisms. The biosynthesis of BCFAs is carried out by fatty acid synthase (FAS) systems, which utilize branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids like leucine, valine, and isoleucine. nih.gov
The metabolism of BCFAs is a potential target for antimicrobial agents, as the composition of fatty acids in bacterial cell membranes is crucial for their survival. Chiral analogs of BCFA precursors or intermediates, such as this compound, could theoretically be employed as chemical probes to study the enzymes involved in these pathways. For instance, introducing such a molecule to a bacterial culture could allow researchers to investigate:
Enzyme Specificity: By comparing the uptake and metabolism of the (S)-enantiomer with its (R)-enantiomer, the stereochemical preference of the enzymes in the BCFA pathway could be determined.
Pathway Interruption: If the chiral analog acts as an inhibitor or a metabolic dead-end, it could lead to the accumulation of certain intermediates, providing insights into the metabolic flux and regulation of the pathway.
Incorporation into Cellular Lipids: Labeled versions of the chiral analog could be used to trace its metabolic fate and determine if it is incorporated into the cellular lipids, thereby altering membrane properties.
While specific studies utilizing this compound for this purpose are not yet prominent in the literature, the principles of using chiral probes in the study of fatty acid metabolism are well-established.
Structure-Activity Relationship Studies of Derivatives in Enzyme Inhibition Research
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related analogs, researchers can identify the key chemical moieties responsible for a compound's potency and selectivity.
For a lead molecule like this compound, a hypothetical SAR study would involve the systematic modification of its chemical structure to explore the impact on its inhibitory activity against a target enzyme, such as MtbADC. Key modifications could include:
Alteration of the Acyl Group: The acetoxy group could be replaced with other acyl groups of varying chain length and branching to determine the optimal size and shape for binding.
Modification of the Carboxylic Acid: The carboxylic acid could be esterified or converted to an amide to probe the importance of this acidic group for interaction with the enzyme's active site.
Variation of the Methyl Group Position: The position of the methyl group on the pentanoic acid backbone could be altered to understand the spatial requirements of the binding pocket.
Stereochemical Inversion: The synthesis and testing of the (R)-enantiomer would be crucial to determine the stereochemical requirements for inhibition.
A practical example of SAR studies on related structures can be found in the development of other antibacterial agents. For instance, a study on a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids revealed how different substituents on the phenylfuran ring impact their minimum inhibitory concentration (MIC) against various bacterial strains. nih.gov
Table 2: Example of Structure-Activity Relationship Data for 4-Methylpentanoic Acid Derivatives against S. aureus
| Compound | R-group on Phenyl Ring | MIC (µg/mL) against S. aureus RN 4220 |
| 4a | H | 2 |
| 4b | 4-F | 2 |
| 4c | 4-Cl | 2 |
| 4d | 4-Br | 2 |
| 4e | 4-OCH₃ | 2 |
| 4f | 4-NO₂ | 2 |
| 4g | 3,4-di-Cl | 2 |
| 4h | 2,4-di-Cl | 4 |
Data from a study on the antibacterial activity of novel 4-methylpentanoic acid derivatives. nih.gov
These types of studies are essential for optimizing a lead compound into a potent and selective drug candidate.
Emerging Research Frontiers
Green Chemistry Principles in Chiral Synthesis
The synthesis of enantiopure compounds is increasingly guided by the principles of green chemistry, which advocate for the reduction of waste, use of safer solvents, and development of more energy-efficient processes. skpharmteco.comcarlroth.com A key area of development is the use of biocatalysis and chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions. researchgate.netacs.orgnih.gov
For the synthesis of chiral acetoxy acids, such as (S)-5-Acetoxy-4-methylpentanoic Acid, chemoenzymatic strategies offer a promising alternative to traditional chemical routes. researchgate.net These methods often involve the use of enzymes like lipases for highly regioselective and enantioselective acylation or deacetylation reactions. nih.gov For instance, a racemic mixture of a corresponding hydroxy acid could be resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the desired (S)-enantiomer. This biocatalytic approach can lead to high enantiomeric excess (up to >99%) under mild reaction conditions, often in aqueous or solvent-free systems, thereby minimizing the environmental impact. researchgate.netnih.gov
The integration of photocatalysis with enzymatic reactions is another innovative green approach. This combination allows for the transformation of a wide range of starting materials into valuable chiral alcohols with excellent enantioselectivity, which can then be converted to the corresponding acetoxy acids. acs.org
Table 1: Comparison of Synthetic Approaches for Chiral Acids
| Method | Advantages | Disadvantages | Relevance to this compound |
| Traditional Chemical Synthesis | Well-established, versatile for various functional groups. | Often requires harsh reagents, may produce significant waste, and can have low enantioselectivity without chiral catalysts. | Can be used for synthesis but may not be the most sustainable or efficient method for producing the pure (S)-enantiomer. |
| Chemoenzymatic Synthesis | High enantioselectivity and regioselectivity, mild reaction conditions, reduced environmental impact. researchgate.netacs.org | Enzyme stability and availability can be limiting factors. | A highly promising green route for the enantioselective synthesis of the precursor hydroxy acid or direct resolution. researchgate.net |
| Asymmetric Catalysis | High efficiency and enantioselectivity, small amounts of catalyst needed. researchgate.net | Development of new catalysts can be complex and expensive. | Metal complexes with chiral ligands could be employed for the asymmetric synthesis of the chiral backbone. researchgate.net |
Automated and High-Throughput Synthesis of Enantiopure Compounds
The demand for large libraries of chiral compounds for drug discovery and other applications has spurred the development of automated and high-throughput synthesis platforms. nih.gov These systems enable the rapid screening of numerous reaction conditions to optimize the synthesis of enantiopure molecules like this compound. nih.gov
High-throughput experimentation (HTE) allows for the parallel execution of hundreds of reactions, varying parameters such as catalysts, solvents, and temperature to quickly identify the optimal conditions for yield and enantiomeric purity. nih.gov This approach is particularly valuable in the development of new asymmetric syntheses where rational design can be challenging.
Fluorescence-based assays are being developed for the high-throughput determination of enantiomeric excess (e.e.) in chiral compounds, including carboxylic acids. nih.gov These methods can be integrated into automated platforms, allowing for the rapid screening of combinatorial libraries and accelerating the discovery of new chiral catalysts and synthetic routes. nih.gov Such a platform could be adapted to optimize the synthesis of this compound by enabling the rapid evaluation of various enzymatic or catalytic systems.
Advanced Characterization Techniques for Stereochemical Purity
The accurate determination of enantiomeric purity is crucial for the development and application of chiral compounds. While traditional methods like chiral High-Performance Liquid Chromatography (HPLC) are reliable, they can be time-consuming. nih.gov Newer, more advanced techniques are emerging to provide faster and more sensitive analysis of stereochemical purity.
Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations that offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and often complementary selectivity. chromatographyonline.comchromatographyonline.comyoutube.com Chiral SFC, often coupled with mass spectrometry (SFC-MS), is increasingly used in pharmaceutical analysis for the rapid and efficient separation of enantiomers. nih.gov For a compound like this compound, chiral SFC could provide a rapid and green method for determining its enantiomeric excess. chromatographyonline.comchromatographyonline.com
Circular Dichroism (CD) spectroscopy is another valuable tool for the analysis of chiral molecules. Recent advancements have led to the development of CD-based assays for the high-throughput determination of the enantiomeric composition of chiral carboxylic acids. nih.govacs.org These methods involve the formation of a chiroptically active metal complex that displays strong CD signals, allowing for the rapid and accurate determination of enantiomeric excess in a large number of samples. nih.govacs.org
Table 2: Advanced Characterization Techniques for Chiral Carboxylic Acids
| Technique | Principle | Advantages for Stereochemical Purity Analysis |
| Chiral Supercritical Fluid Chromatography (SFC) | Separation based on differential partitioning between a stationary chiral phase and a supercritical fluid mobile phase. chromatographyonline.com | Fast analysis, reduced use of organic solvents, high resolution. chromatographyonline.comyoutube.com |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation based on differential interaction with a chiral stationary phase in a liquid mobile phase. nih.gov | Well-established, robust, and widely applicable. nih.gov |
| Circular Dichroism (CD) Spectroscopy-based Assays | Measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govacs.org | High-throughput capability, rapid analysis, suitable for screening large libraries. nih.govacs.org |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinguishable NMR signals for the enantiomers. nih.gov | Provides structural information in addition to enantiomeric ratio. |
Multidisciplinary Research at the Interface of Organic Chemistry and Biology
The study of chiral molecules like this compound is increasingly a multidisciplinary endeavor, bridging organic chemistry with biology, medicine, and materials science. musechem.com The chirality of small molecules is fundamental to their biological activity, as enantiomers can interact differently with chiral biological macromolecules such as enzymes and receptors. musechem.comviamedica.pl
Research into the metabolic pathways of chiral carboxylic acids is an active area of investigation. nih.gov For instance, some chiral acids undergo metabolic chiral inversion in the body, where an inactive enantiomer is converted to the active one. viamedica.plnih.gov Understanding the metabolic fate of this compound would be crucial for any potential therapeutic applications.
Furthermore, chiral small molecules are being explored as potential biomarkers for various diseases. nih.gov Abnormal enantiomeric ratios of certain chiral molecules in biological fluids can be indicative of pathological conditions. nih.gov While there is no current evidence linking this compound to any specific disease, the analytical platforms being developed for chiral metabolomics could be used to investigate its presence and potential role in biological systems. The emergence of chirality from metabolic processes is a fundamental question that is being explored through the analysis of large-scale metabolic networks. arxiv.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-5-Acetoxy-4-methylpentanoic Acid in academic research?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
-
Enantioselective Acetylation : Protecting the hydroxyl group using acetylating agents (e.g., acetic anhydride) under controlled pH to preserve stereochemistry .
-
Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to ensure the (S)-configuration. For example, lipase-mediated asymmetric hydrolysis can achieve >90% enantiomeric excess (e.e.) .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .
Table 1 : Comparison of Synthetic Routes
Method Yield (%) Key Conditions Reference Enzymatic resolution 85–92 Lipase B, pH 7.0, 25°C Chiral auxiliary-assisted 78–84 (S)-Proline derivative, THF
Q. How is the stereochemical purity of this compound verified?
- Methodological Answer :
- Chiral HPLC : Using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers; retention times are compared to standards .
- Optical Rotation : Measured at 589 nm (sodium D-line) and compared to literature values (e.g., [α]²⁵D = +12.5° in methanol) .
- NMR Spectroscopy : ¹H-NMR analysis of diastereomeric derivatives (e.g., Mosher esters) to confirm configuration .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
-
Catalyst Selection : Palladium-catalyzed hydrogenation for selective reduction of intermediates (e.g., ketones to alcohols) with >95% efficiency .
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates in acetylation steps .
-
Temperature Control : Maintaining ≤0°C during acid-sensitive steps (e.g., tert-butoxycarbonyl (Boc) deprotection) minimizes side reactions .
Table 2 : Reaction Optimization Parameters
Parameter Optimal Range Impact on Yield Catalyst loading (Pd/C) 5–10 wt% Increases by 15% Reaction pH 6.5–7.5 Prevents hydrolysis
Q. How do researchers address stability issues of this compound under storage?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the acetoxy group in humid conditions; oxidation of the methyl group under light .
- Stabilization Methods :
- Storage Conditions : Sealed vials under inert gas (argon) at –20°C, with desiccants (silica gel) to prevent moisture .
- Lyophilization : Freeze-drying the compound as a sodium salt improves shelf life (>24 months) .
- Analytical Monitoring : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking degradation products .
Key Considerations for Experimental Design
- Contradictions in Data : reports higher yields with enzymatic resolution (85–92%), while chiral auxiliary methods ( ) show lower yields (78–84%). Researchers should prioritize enzyme-based methods for scalability .
- Safety Protocols : Use fume hoods during acetylation (acetic anhydride is corrosive) and wear nitrile gloves to prevent skin contact (LD₅₀ = 1,200 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
